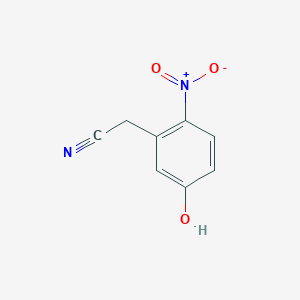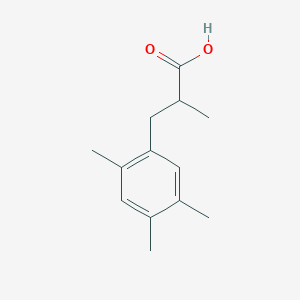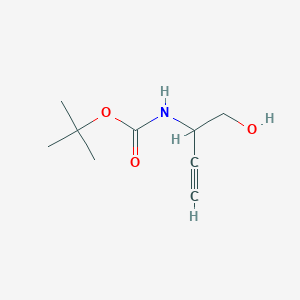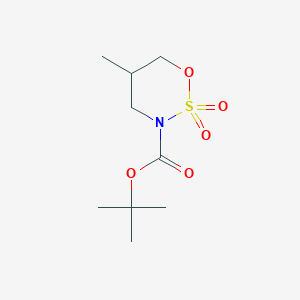
tert-Butyl 5-methyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate: is a chemical compound with the molecular formula C8H15NO5S It is a member of the oxathiazolidine family, characterized by the presence of a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate typically involves the reaction of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Substituted oxathiazolidines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiazolidine ring plays a crucial role in these interactions, facilitating the formation of stable adducts .
Comparison with Similar Compounds
- tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
- tert-butyl 4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
Uniqueness: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is unique due to its specific substitution pattern and the presence of a tert-butyl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H17NO5S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2,2-dioxooxathiazinane-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-7-5-10(16(12,13)14-6-7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
BLGQUVVTJXJBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



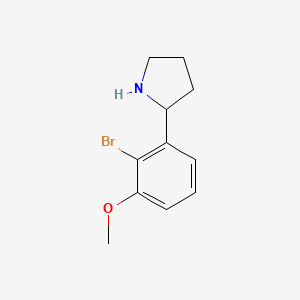

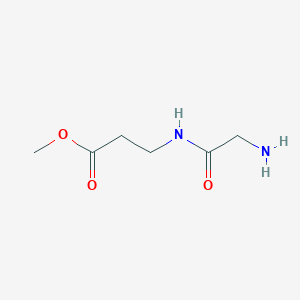

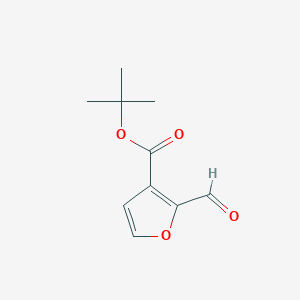
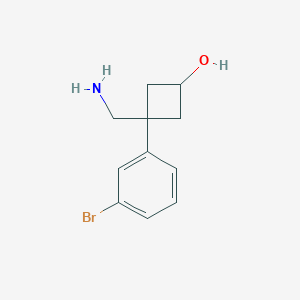
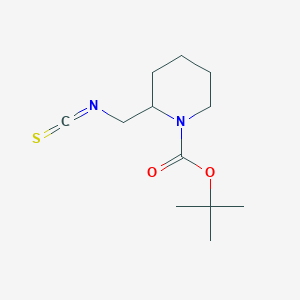
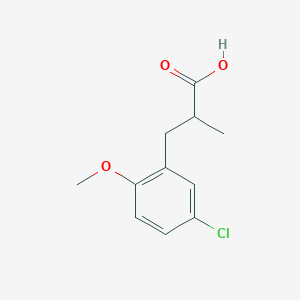
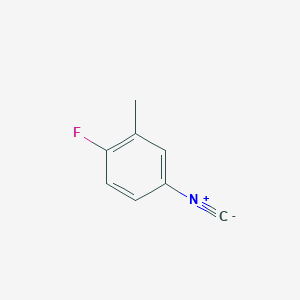
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
